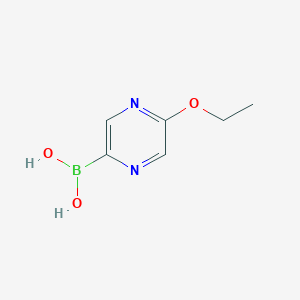

5-Ethoxypyrazine-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethoxypyrazine-2-boronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Mecanismo De Acción

Target of Action

5-Ethoxypyrazine-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is susceptible to oxidation by aerobically-generated peroxide-type oxidants, which can readily form in many ethereal solvents . This can lead to the formation of phenols following a 1,2-migration of the aryl moiety to an electrophilic oxygen atom . Therefore, the reaction conditions, including the solvent used and the presence of oxygen, can significantly influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

This property allows them to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .

Cellular Effects

The specific effects of 5-Ethoxypyrazine-2-boronic acid on various types of cells and cellular processes are currently unknown due to limited available research. Boronic acids have been studied for their potential cellular effects. For instance, boric acid has shown protective properties against toxic effects induced by ochratoxin A in human embryonic kidney cells .

Molecular Mechanism

Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds . This allows them to potentially inhibit or activate enzymes and induce changes in gene expression .

Metabolic Pathways

Boronic acids are known to participate in various metabolic processes, including glucose and lipid metabolism .

Subcellular Localization

Recent advances in the prediction of protein subcellular localization using deep learning-based methods for natural language processing have made great contributions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxypyrazine-2-boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the borylation of 5-ethoxypyrazine using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Ethoxypyrazine-2-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Including hydrogen peroxide and sodium perborate.

Major Products Formed

Coupled Products: Resulting from Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Pyrazines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

5-Ethoxypyrazine-2-boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Methoxypyrazine-2-boronic acid

- 5-Chloropyrazine-2-boronic acid

- 5-Bromopyrazine-2-boronic acid

Uniqueness

5-Ethoxypyrazine-2-boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where other boronic acids may not be as effective .

Actividad Biológica

5-Ethoxypyrazine-2-boronic acid (CAS Number: 1310404-62-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structure-activity relationships, and biological effects, drawing on diverse research findings.

- Molecular Formula : C6H9BN2O3

- Molecular Weight : 167.96 g/mol

- CAS Number : 1310404-62-6

The compound features a boronic acid moiety, which is known for its role in forming reversible covalent bonds with biomolecules, making it a valuable scaffold in drug design.

Antiviral Properties

Recent studies have highlighted the antiviral potential of boronic acid derivatives, including this compound. A notable study demonstrated that certain pyrazine compounds exhibit potent inhibitory effects against the Zika virus protease (ZVpro), with IC50 values as low as 130 nM . While specific data on this compound's direct antiviral activity is limited, its structural similarities to other active compounds suggest potential efficacy.

Structure-Activity Relationships (SAR)

The biological activity of boronic acids often correlates with their structural features. The presence of electron-withdrawing groups and the spatial orientation of substituents can significantly influence their potency. For instance, modifications to the pyrazine ring and the introduction of various substituents have been shown to enhance or diminish activity against viral targets .

A comparative analysis of related compounds reveals that:

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| Compound 1 | 130 | Zika virus protease inhibitor |

| Compound 2 | 600 | Zika virus replication inhibitor |

| This compound | TBD | TBD |

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. Research indicates that pyrazines possess broad-spectrum antimicrobial activity, which may extend to derivatives like this compound. This compound's ability to disrupt bacterial cell function through inhibition of essential enzymes could be a promising area for further exploration .

Case Study 1: Antiviral Activity Assessment

In a controlled laboratory setting, researchers synthesized a series of pyrazine derivatives to evaluate their antiviral efficacy. The study found that modifications to the boronic acid group significantly affected binding affinity and inhibitory potency against viral proteases. The most promising candidates exhibited IC50 values comparable to established antiviral agents, suggesting that further development of this compound could yield effective treatments for viral infections .

Case Study 2: Structure Optimization

Another study focused on optimizing the structure of β-amido boronic acids for enhanced binding to COVID-19's main protease (Mpro). The findings indicated that certain structural modifications led to increased binding affinities, highlighting the importance of SAR in developing new therapeutic agents. This approach could be applied to this compound in future research efforts .

Propiedades

IUPAC Name |

(5-ethoxypyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4,10-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOGEGNTEHHCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.